REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH:6]=[CH:7][CH2:8]2.ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH:6]1[O:21][CH:7]1[CH2:8]2
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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COC1=C2CC=CCC2=CC=C1
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 15 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled with an ice bath to 0°
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
ADDITION
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Details
|
The suspension is then added to a mixture of 20 ml of 10% sodium hydroxide and 40 g of ice
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water and sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CC3C(O3)CC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |